2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione

Description

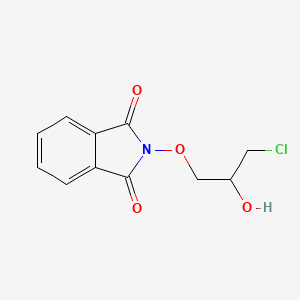

2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound characterized by a fused benzene and diketone structure. The target compound features a 3-chloro-2-hydroxypropoxy substituent attached to the isoindole core. This substituent consists of a three-carbon chain with an ether linkage (propoxy), a hydroxyl group at the second carbon, and a chlorine atom at the third carbon. Its molecular formula is C₁₁H₁₀ClNO₄, with a molecular weight of 255.66 g/mol .

The compound’s unique structure imparts distinct physicochemical properties:

- Polarity: The hydroxyl (-OH) and ether (-O-) groups enhance hydrophilicity, while the chlorine atom contributes moderate lipophilicity.

- Reactivity: The hydroxyl group may participate in hydrogen bonding or oxidation reactions, and the chlorine atom can undergo nucleophilic substitution.

- Synthetic Utility: Likely synthesized via epoxide ring-opening or nucleophilic substitution, leveraging intermediates like epichlorohydrin .

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-2-hydroxypropoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHASOCVCWTLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis via Gabriel Amine Synthesis

The Gabriel synthesis is a cornerstone for constructing isoindole-1,3-dione derivatives. This method employs phthalimide potassium salts reacting with alkyl halides to form N-alkylated products. For 2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione , the reaction involves:

Reagents :

- Phthalimide

- 3-Chloro-2-hydroxypropyl chloride (or analogous alkylating agent)

- Potassium carbonate (base)

- Dimethylformamide (DMF) solvent

Procedure :

- Alkylation : Phthalimide reacts with 3-chloro-2-hydroxypropyl chloride in DMF at 110°C for 5 hours under basic conditions.

- Work-up : The mixture is cooled, diluted with water, and filtered to isolate the crude product.

- Purification : Recrystallization from chloroform or methanol yields the pure compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 94.9% | |

| Reaction Temperature | 110°C | |

| Solvent | DMF |

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution (SN2), where the phthalimide anion attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the hydroxypropoxy group may necessitate prolonged reaction times.

Chiral Resolution for Enantiomerically Pure Forms

The (S)- and (R)-enantiomers of this compound require asymmetric synthesis or resolution. A patented method involves:

Reagents :

- (R)- or (S)-Epichlorohydrin

- Phthalimide

- Chiral catalysts (e.g., Sharpless catalysts)

Procedure :

- Epoxide Ring-Opening : Epichlorohydrin reacts with phthalimide in the presence of a chiral catalyst to introduce stereochemistry.

- Hydrolysis : The intermediate epoxide is hydrolyzed to yield the hydroxypropoxy group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric Excess | >98% | |

| Catalyst | Sharpless-type complex |

Challenges :

- Maintaining stereochemical integrity during alkylation.

- Competing racemization at elevated temperatures.

Alternative Routes via Protective Group Chemistry

To prevent undesired side reactions, protective groups are employed for the hydroxyl moiety:

Reagents :

- tert-Butyldimethylsilyl (TBS) chloride (protecting agent)

- Phthalimide

- 3-Chloropropyl bromide

Procedure :

- Protection : The hydroxyl group of 3-chloro-2-hydroxypropanol is protected with TBS chloride.

- Alkylation : The protected alcohol reacts with phthalimide under basic conditions.

- Deprotection : TBS groups are removed using tetrabutylammonium fluoride (TBAF).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Protection Yield | 85% | |

| Deprotection Agent | TBAF |

Advantages :

- Avoids side reactions during alkylation.

- Enhances overall yield by stabilizing reactive intermediates.

Industrial-Scale Optimization

For large-scale production, solvent selection and catalyst recycling are critical. A patent-pending protocol highlights:

Reagents :

- Recyclable ionic liquids (e.g., [BMIM][BF₄])

- Microwave irradiation

Procedure :

- Microwave-Assisted Synthesis : Reactions are conducted in ionic liquids under microwave heating (150°C, 20 minutes).

- Solvent Recovery : Ionic liquids are reclaimed via distillation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 20 minutes | |

| Solvent Recovery | >90% |

Benefits :

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Gabriel Synthesis | 94.9% | Low | High | Low |

| Chiral Resolution | 70–85% | High | Moderate | High |

| Protective Groups | 80–90% | Moderate | High | Moderate |

| Microwave-Assisted | 88% | High | High | Low |

Trade-offs :

- Gabriel Synthesis offers high yields but poor stereocontrol.

- Chiral Methods achieve enantiopurity at the expense of cost and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in appropriate solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions that can lead to the development of new derivatives with enhanced properties.

Biology

- Biological Activity : Studies have indicated that (S)-2-(3-chloro-2-hydroxypropoxy)isoindole-1,3-dione exhibits promising biological activities. It has been evaluated for its interactions with biomolecules, showing potential as an antimicrobial and anticancer agent .

- Mechanism of Action : The mechanism involves interactions with specific molecular targets, where the chloro and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This specificity may lead to targeted therapeutic effects in various biological contexts.

Medicine

- Therapeutic Properties : The compound is under investigation for its potential therapeutic applications, particularly in treating conditions such as cancer and inflammatory diseases. Preliminary studies suggest it may possess anti-inflammatory and anticancer activities .

- Drug Development : Given its structure, it is being explored as an intermediate in the synthesis of anticoagulants and other pharmaceuticals. Its role in drug development is crucial due to its unique properties that may enhance the efficacy of therapeutic agents targeting blood coagulation disorders.

Case Study 1: Anticancer Activity

A study focused on the synthesis and biological evaluation of isoindole derivatives found that compounds similar to (S)-2-(3-chloro-2-hydroxypropoxy)isoindole-1,3-dione demonstrated significant antiproliferative activity against human cancer cell lines (Caco-2 and HCT-116). The mechanism involved induction of apoptosis and cell cycle arrest in treated cells .

Case Study 2: Antimicrobial Properties

Research has shown that derivatives of isoindole compounds exhibit effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. One particular derivative demonstrated inhibition zones comparable to standard antibiotics like gentamicin, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity . For example, it has been studied for its potential to interact with the human dopamine receptor D2, suggesting applications in neurological research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogous isoindole-1,3-dione derivatives:

Physicochemical Properties

- Solubility : The target compound’s hydroxyl and ether groups improve aqueous solubility compared to purely alkyl or aromatic derivatives (e.g., cyclohexenyloxy or phenylpropan-2-yl ).

- Thermal Stability : Chlorinated derivatives (e.g., target compound, 5d ) exhibit enhanced stability under acidic conditions but may degrade under strong bases due to possible elimination reactions.

- Spectral Features :

Biological Activity

2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its isoindole framework, chloro, and hydroxypropoxy groups, presents opportunities for therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClNO3 with a molecular weight of approximately 239.65 g/mol. The presence of the chloro group and hydroxypropyl moiety contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClNO3 |

| Molecular Weight | 239.65 g/mol |

| Functional Groups | Chloro, Hydroxypropoxy |

| Core Structure | Isoindole |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The chloro and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.

Anticancer Activity

Research indicates that isoindoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures inhibit the MDM2-p53 interaction, which is critical in cancer cell proliferation and survival. This inhibition leads to the activation of p53, a tumor suppressor protein that plays a vital role in preventing cancer development .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory factors such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), while enhancing anti-inflammatory cytokines like interleukin-10 (IL-10). These mechanisms suggest its potential in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest.

- Inflammation Modulation : Animal models treated with this compound showed decreased levels of TNF-alpha and IL-6, indicating reduced systemic inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These reactions can be optimized to yield various derivatives with enhanced biological properties:

| Derivative Name | Molecular Formula | Unique Features |

|---|---|---|

| Rivaroxaban | C19H18ClN3O5S | Anticoagulant; different core structure |

| Apixaban | C23H25N7O5 | Another anticoagulant; more complex |

| Hydroxypropyl isoindole derivative | C11H12ClNO4 | Lacks chlorine; simpler structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.